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Method Development for Quantifying Ibuprofen Impurity F in Tablets

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Compound of Interest		
Compound Name:	Ibuprofen Impurity F (Standard)	
Cat. No.:	B129742	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways, which can lead to the formation of process-related impurities and degradation products. One such critical impurity is 3-(4-Isobutylphenyl)propionic acid, designated as Ibuprofen Impurity F by the European Pharmacopoeia (EP).[1][2][3][4] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust, sensitive, and specific analytical method for the quantification of Ibuprofen Impurity F in tablets is essential for quality control and to ensure compliance with regulatory standards.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ibuprofen Impurity F in ibuprofen tablets. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Chemical Structures

Ibuprofen: (±)-2-(p-isobutylphenyl)propionic acid Ibuprofen Impurity F: 3-(4-Isobutylphenyl)propionic acid[1][2][3][4]



Experimental Protocols Materials and Reagents

- Ibuprofen Reference Standard (RS)
- Ibuprofen Impurity F Reference Standard (RS)
- Ibuprofen Tablets
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- 0.45 µm nylon membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Condition
HPLC Column	Kromasil C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: Water (pH adjusted to 3.0 with phosphoric acid) (45:55 v/v)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	254 nm
Injection Volume	20 μL
Run Time	Approximately 15 minutes
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Preparation of Solutions

- 3.3.1. Standard Stock Solution of Ibuprofen Impurity F (100 μ g/mL) Accurately weigh about 10 mg of Ibuprofen Impurity F RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- 3.3.2. Standard Solution (1 μ g/mL) Pipette 1.0 mL of the Standard Stock Solution of Ibuprofen Impurity F into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- 3.3.3. Sample Preparation
- Weigh and finely powder not fewer than 20 ibuprofen tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of ibuprofen and transfer it to a 50 mL volumetric flask.
- Add about 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μ m nylon membrane filter, discarding the first few mL of the filtrate.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo solution, the Ibuprofen Impurity F standard solution, and a spiked sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of Ibuprofen Impurity F. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions also confirmed that the degradation products did not interfere with the quantification of Ibuprofen Impurity F, proving the stability-indicating nature of the method.[6]



Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of Ibuprofen Impurity F over the range of LOQ to 150% of the target concentration.[7] The peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.

Accuracy

Accuracy was determined by spiking a placebo with known amounts of Ibuprofen Impurity F at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. [8] The percentage recovery was then calculated.

Precision

- 4.4.1. Repeatability (Intra-day Precision) The repeatability of the method was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas was calculated.[5]
- 4.4.2. Intermediate Precision (Inter-day Precision) Intermediate precision was evaluated by analyzing the same standard solution on different days, with different analysts, and on different instruments. The %RSD was calculated to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Presentation

Table 1: System Suitability Parameters

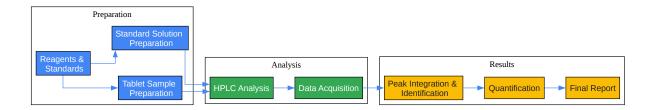
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 3000
%RSD of Peak Area (n=6)	≤ 5.0%	1.5%



Table 2: Method Validation Summary

Parameter	Acceptance Criteria	Result
Specificity	No interference at the retention time of the analyte.	Complies
Linearity (R²)	≥ 0.998	0.9991
Range (μg/mL)	LOQ to 150% of target concentration	0.05 - 0.75
Accuracy (% Recovery)	90.0% - 110.0%	98.5% - 101.2%
Repeatability (%RSD)	≤ 2.0%	0.8%
Intermediate Precision (%RSD)	≤ 3.0%	1.2%
LOD (μg/mL)	-	0.05
LOQ (μg/mL)	-	0.15

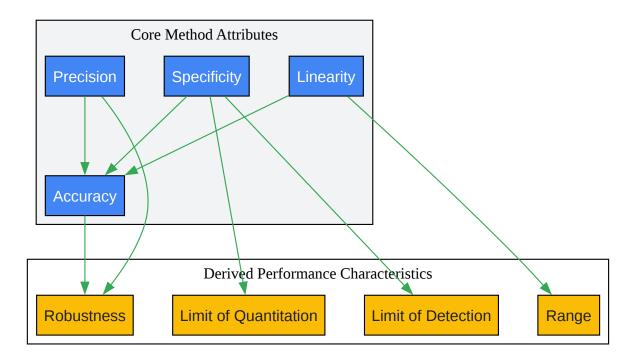
Visualizations



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Caption: Experimental workflow for the quantification of Ibuprofen Impurity F.





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Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC method provides a reliable and robust solution for the quantification of Ibuprofen Impurity F in ibuprofen tablets. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis in a pharmaceutical setting. The short run time allows for high throughput, making it an efficient tool for ensuring the quality and safety of ibuprofen drug products.

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